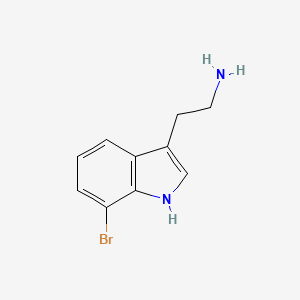

1H-Indole-3-ethanamine, 7-bromo-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

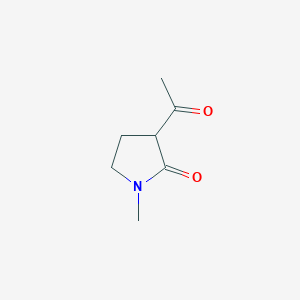

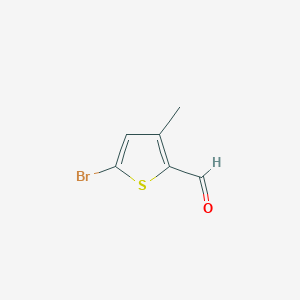

“1H-Indole-3-ethanamine, 7-bromo-” is a chemical compound with the molecular formula C10H11BrN2 and a molecular weight of 239.11 . It is also known by other names such as 2-(7-Bromo-1H-indol-3-yl)ethanamine .

Physical And Chemical Properties Analysis

The predicted boiling point of “1H-Indole-3-ethanamine, 7-bromo-” is 396.2±27.0 °C and its predicted density is 1.547±0.06 g/cm3 . The pKa value is predicted to be 15.54±0.30 .科学的研究の応用

Synthesis and Rearrangement

Bobowski (1983) described the synthesis of indole derivatives, including 1H-indole-3-ethanamides, and their transformation into various indole structures through base-catalyzed rearrangements. This work highlights the versatility of indole compounds in chemical synthesis (Bobowski, 1983).

Anticancer Activity

Mari et al. (2014) explored the synthesis of bisindolyl ethanamine scaffolds and discovered that certain derivatives, including a brominated bisindole marine alkaloid, exhibited cytotoxic activity in cancer cells. This research underscores the potential of brominated indoles in anticancer drug development (Mari et al., 2014).

Efflux Pump Inhibitors

Héquet et al. (2014) synthesized various 1H-indol-3-yl ethanamine derivatives, finding that some compounds effectively inhibited the Staphylococcus aureus NorA efflux pump, which contributes to antibiotic resistance. This suggests a role for indole derivatives in combating drug-resistant bacterial infections (Héquet et al., 2014).

Novel Indole Alkaloids

McKay et al. (2002) isolated a bisindole alkaloid from the marine sponge Smenospongia sp., which adds to the diversity of naturally occurring indole compounds with potential biological activities (McKay et al., 2002).

Antibacterial and Antifungal Activity

A 2020 study reported the synthesis of novel 1H-Indole derivatives that exhibited significant antimicrobial activity, suggesting their use in developing new antimicrobial agents (2020 study).

特性

IUPAC Name |

2-(7-bromo-1H-indol-3-yl)ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrN2/c11-9-3-1-2-8-7(4-5-12)6-13-10(8)9/h1-3,6,13H,4-5,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCFKOLYEDFGSRL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

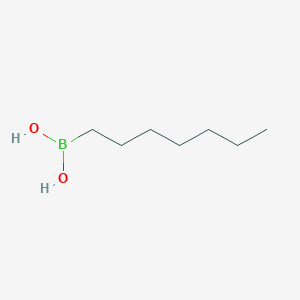

C1=CC2=C(C(=C1)Br)NC=C2CCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70570866 |

Source

|

| Record name | 2-(7-Bromo-1H-indol-3-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70570866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-Indole-3-ethanamine, 7-bromo- | |

CAS RN |

40619-69-0 |

Source

|

| Record name | 2-(7-Bromo-1H-indol-3-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70570866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-A]pyridin-8-amine](/img/structure/B1339200.png)

![7-Hydroxyspiro[chroman-2,1'-cyclopentan]-4-one](/img/structure/B1339204.png)